molecular formula C28H25NO4 B2727655 1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid CAS No. 2413869-30-2

1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid

Cat. No.: B2727655
CAS No.: 2413869-30-2
M. Wt: 439.511
InChI Key: XYNZTHFAHLTKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected spirocyclic compound. It combines a spiro[2H-indole-3,1'-cyclopentane] core with a carboxylic acid functional group at the 6-position, protected by an Fmoc group. This structure confers rigidity and stereochemical constraints, making it valuable in peptide synthesis, medicinal chemistry, and materials science. The Fmoc group enables selective deprotection under mild basic conditions, facilitating its use in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO4/c30-26(31)18-11-12-24-25(15-18)29(17-28(24)13-5-6-14-28)27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-12,15,23H,5-6,13-14,16-17H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNZTHFAHLTKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(C3=C2C=CC(=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including the spirocyclic framework and the fluorenylmethoxycarbonyl (Fmoc) protecting group, suggest potential applications in drug development, particularly in targeting various biological pathways.

  • Molecular Formula : C24H25NO4
  • Molecular Weight : 391.46 g/mol
  • CAS Number : 1217512-55-4

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The Fmoc group is commonly used in peptide synthesis and may influence the compound's ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity

Research indicates that 1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid exhibits several notable biological activities:

  • Antiviral Properties : Preliminary studies suggest that compounds with similar structures can inhibit viral replication, particularly in the context of Hepatitis C Virus (HCV). The mechanism appears to involve disruption of viral assembly or replication processes .
  • Protein Degradation : The compound is being explored as a potential protein degrader, which could have implications for targeted cancer therapies. By promoting the degradation of specific proteins involved in tumor growth, it may help in controlling cancer progression .
  • Neuroprotective Effects : Some derivatives of indole-based compounds have shown neuroprotective properties, suggesting that this compound might also possess similar effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antiviral Activity : A study demonstrated that fluorenylmethoxycarbonyl derivatives exhibited significant antiviral activity against HCV, with IC50 values indicating potent inhibition of viral replication .
  • Protein Degradation Research : In a recent study focusing on protein degradation strategies, researchers highlighted the efficacy of spirocyclic compounds in selectively targeting and degrading oncoproteins in cancer cells .

Data Table: Biological Activities Comparison

Compound NameBiological ActivityReference
Fmoc-IndoleAntiviral (HCV)
Spiro-Cyclopentane DerivativeProtein Degradation
Indole DerivativeNeuroprotection

Scientific Research Applications

Medicinal Chemistry

1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid has shown promise in the development of new pharmacological agents. Its structural features allow for interactions with various biological targets.

  • Antimicrobial Activity : Studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have been synthesized and tested for their ability to inhibit bacterial growth, showing effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Research

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been evaluated against multiple cancer cell lines by the National Cancer Institute (NCI), demonstrating notable cytotoxicity.

  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. Such activities are critical for the development of targeted cancer therapies .

Biochemical Tools

In biochemical research, this compound is utilized as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is commonly employed in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

  • Peptide Synthesis : The use of Fmoc-protected amino acids allows for the efficient assembly of peptides with precise control over sequence and structure, which is essential for studying protein function and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related Fmoc-protected derivatives:

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups CAS Number Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid Spiro[indole-cyclopentane] Not explicitly reported Fmoc, carboxylic acid, spirocyclic constraint Not available Peptide synthesis, constrained scaffolds
1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid Cyclopentane 351.40 Fmoc, carboxylic acid 117322-30-2 Non-natural amino acid analogs
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid Cyclopentane (stereospecific) Not reported Fmoc, carboxylic acid, stereochemistry 220497-67-6 Chiral building blocks
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine 368.40 (calculated) Fmoc, acetic acid, piperazine 180576-05-0 Linkers for bioconjugation
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Linear chain 383.40 Fmoc, methylamino, ester 2044710-58-7 Modified amino acids, prodrugs

Key Findings :

Structural Complexity :

  • The target compound’s spirocyclic indole-cyclopentane core imposes significant conformational constraints compared to simpler cyclopentane or piperazine derivatives. This rigidity is advantageous for designing peptide mimics with enhanced stability or selective binding properties .
  • In contrast, 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) features a flexible piperazine ring, making it suitable for linker applications requiring rotational freedom .

Functional Group Diversity: The carboxylic acid group in the target compound and its cyclopentane analogs (e.g., CAS 117322-30-2) allows direct incorporation into peptide backbones or conjugation with amines. Derivatives like 4-methoxy-4-oxobutanoic acid (CAS 2044710-58-7) include ester groups, enabling prodrug strategies or tunable solubility .

Stereochemical Considerations :

  • The stereospecific variant (CAS 220497-67-6) highlights the importance of chirality in drug design, particularly for targeting enantioselective biological pathways .

Synthetic Utility: Cyclopentane-based Fmoc compounds (e.g., CAS 117322-30-2) are widely used as non-natural amino acids, while spirocyclic systems may require specialized synthetic routes, such as oxidative cyclization or transition-metal catalysis, as seen in related spiro-δ-lactone syntheses .

Commercial Availability and Purity :

  • Most Fmoc-protected compounds in the evidence are available at ≥95% purity (e.g., TCI America’s catalog ), though spirocyclic derivatives are less common, suggesting higher cost or niche use.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?

The primary synthesis involves the Arndt-Eistert homologation starting from Fmoc-protected α-amino acids. Critical conditions include anhydrous environments , precise temperature control (e.g., 0–25°C for carbodiimide-mediated couplings), and stoichiometric optimization of reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Automated peptide synthesizers are recommended for scalable production to ensure reproducibility .

Q. How does the Fmoc protective group influence the compound’s reactivity in peptide synthesis, and what methods are employed for its removal?

The Fmoc group protects the amino group during coupling reactions, preventing undesired side reactions. It is base-labile , enabling removal under mild conditions (e.g., 20% piperidine in DMF). This contrasts with acid-labile groups (e.g., Boc), making Fmoc ideal for acid-sensitive substrates. Post-synthesis, cleavage is monitored via HPLC to confirm deprotection efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the spirocyclic structure and stereochemistry.
  • HPLC (reverse-phase C18 columns, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material).
  • Mass spectrometry (ESI-TOF) validates molecular weight and detects impurities .

Advanced Research Questions

Q. How does the spirocyclic core affect the compound’s stability under varying pH and temperature conditions?

The spirocyclic structure introduces rigidity , reducing conformational flexibility and enhancing stability at neutral pH. However, under acidic conditions (pH < 3), cyclopentane ring strain may lead to partial degradation. Accelerated stability studies (40°C/75% RH) combined with LC-MS are recommended to identify degradation pathways .

Q. What strategies are recommended to control stereochemistry during synthesis of the spirocyclic core, and how can chiral purity be validated?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) enforce stereocontrol during cyclization.
  • Chiral HPLC (e.g., Chiralpak IA column) or VCD spectroscopy (vibrational circular dichroism) quantifies enantiomeric excess (>99% ee required for therapeutic applications) .

Q. How can researchers resolve discrepancies in reported reaction yields when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Discrepancies often arise from resin swelling efficiency or coupling reagent selection . Systematic optimization using design of experiments (DoE) is advised:

  • Resin type : Rink amide vs. Wang resin (swelling in DCM vs. DMF).
  • Coupling agents : HATU vs. PyBOP (efficiency in sterically hindered environments).
  • Real-time monitoring via FT-IR spectroscopy ensures complete coupling .

Q. What are the key safety considerations when handling this compound, based on its GHS classification?

  • Acute toxicity (Category 4 for oral/dermal/inhalation): Use fume hoods, nitrile gloves, and lab coats.
  • Skin/eye irritation (Category 2): Immediate rinsing with water for 15+ minutes upon contact.
  • Respiratory protection : N95 masks for powder handling; avoid aerosol formation .

Q. How is this compound utilized in designing peptide-based therapeutics, and what challenges arise during scale-up?

The compound serves as a conformationally constrained building block for targeting GPCRs or enzyme active sites. Challenges include:

  • Purification : Size-exclusion chromatography (SEC) removes truncated peptides.
  • Stereochemical fidelity : Automated synthesizers with real-time UV monitoring reduce epimerization risks.
  • Cost : Industrial-scale production requires optimizing solvent recovery (e.g., DMF distillation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.